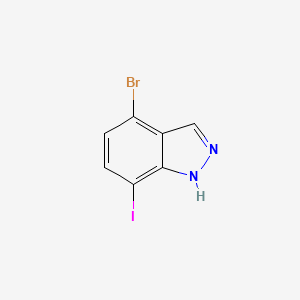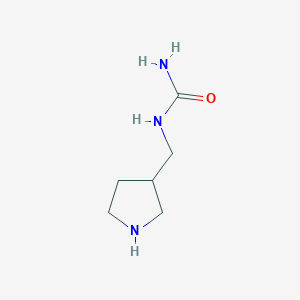
(Pyrrolidin-3-ylmethyl)urea
Vue d'ensemble
Description
(Pyrrolidin-3-ylmethyl)urea is a compound that contains a pyrrolidine ring, a five-membered nitrogen heterocycle . It is a part of the urea class of compounds, which are widely used in medicinal chemistry . The pyrrolidine ring is of great interest due to its ability to efficiently explore the pharmacophore space due to sp³-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis Analysis
The synthesis of pyrrolidine derivatives involves two main strategies: ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis
The molecular formula of (Pyrrolidin-3-ylmethyl)urea is C6H13N3O . It has a molecular weight of 129.16 g/mol . The InChI code is 1S/C6H13N3O/c7-6(10)8-4-5-1-2-7-3-5/h5,7H,1-4H2,(H3,7,8,10) .Chemical Reactions Analysis
The pyrrolidine ring in (Pyrrolidin-3-ylmethyl)urea can undergo various chemical reactions. For instance, pyrrolidine derivatives have been found to inhibit COX-2 with IC50 values in the range of 1–8 µM .Physical And Chemical Properties Analysis
(Pyrrolidin-3-ylmethyl)urea has a molecular weight of 129.16 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 . The topological polar surface area is 67.2 Ų .Applications De Recherche Scientifique
Antimicrobial Activity
Pyrrolidin-3-ylmethyl urea derivatives have been identified as potent antimicrobial agents. Their structure allows them to interact with bacterial cell walls and disrupt vital processes, leading to the inhibition of bacterial growth. This makes them valuable in the development of new antibiotics, especially in an era where antibiotic resistance is a growing concern .
Anticancer Activity
Research has shown that certain pyrrolidinone derivatives exhibit significant anticancer properties. They can interfere with the replication of cancer cells, induce apoptosis, and inhibit angiogenesis. These compounds are being studied for their potential use in chemotherapy drugs that target specific cancer cell lines with minimal side effects .
Anti-inflammatory Activity
The anti-inflammatory properties of pyrrolidin-3-ylmethyl urea derivatives make them candidates for treating chronic inflammatory diseases. They work by modulating the body’s immune response and reducing the production of pro-inflammatory cytokines. This application is particularly promising for the treatment of autoimmune disorders .
Antidepressant Activity
Pyrrolidin-3-ylmethyl urea compounds have shown promise as antidepressants. They may affect neurotransmitter systems in the brain, particularly those involved in mood regulation, such as serotonin and dopamine. This could lead to new treatments for depression that have fewer side effects than current medications .
Anticonvulsant Activity
These derivatives have been tested for their efficacy in preventing seizures. They have shown potential in animal models for the treatment of epilepsy and other seizure disorders. The compounds may modulate neuronal excitability and synaptic transmission, which are key factors in the onset of seizures .
Industrial Applications
Beyond their biological applications, pyrrolidin-3-ylmethyl urea derivatives also have industrial uses. They can serve as intermediates in the synthesis of various organic compounds, including dyes, polymers, and other materials that require specific chemical properties imparted by the pyrrolidinone ring .
Orientations Futures
Propriétés
IUPAC Name |
pyrrolidin-3-ylmethylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O/c7-6(10)9-4-5-1-2-8-3-5/h5,8H,1-4H2,(H3,7,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLQKHGQBZVLLOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CNC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Pyrrolidin-3-ylmethyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



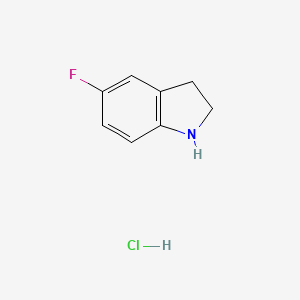

![(4-Bromo-1H-pyrrolo[2,3-c]pyridin-7-yl)methanimine](/img/structure/B1377912.png)
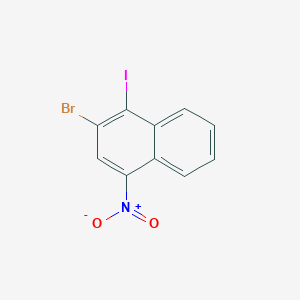


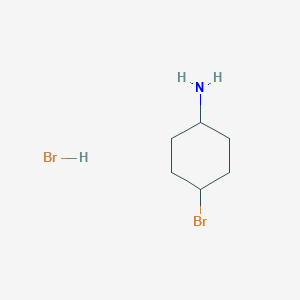
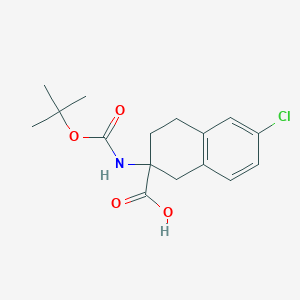
![Boc-D-threo-3-(benzo[1,3]dioxol-5-yl)serine](/img/structure/B1377927.png)
![2-[4-(Aminomethyl)phenoxy]-1-(morpholin-4-yl)ethan-1-one hydrochloride](/img/structure/B1377928.png)
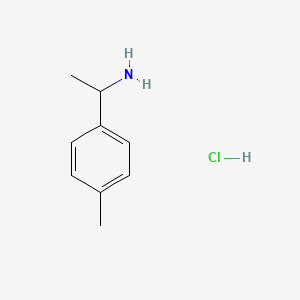
![(4aS,7aS)-tert-butyl hexahydro-1H-pyrrolo[3,4-b]pyridine-6(2H)-carboxylate](/img/structure/B1377930.png)

